molecular formula C11H10N2O3 B13558728 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 91138-32-8

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B13558728
CAS No.: 91138-32-8
M. Wt: 218.21 g/mol
InChI Key: XGWRIMMSDUGXTL-YWEYNIOJSA-N
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Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H11NO3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally related to ferulic acid, a naturally occurring compound found in the cell walls of plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenols. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

91138-32-8

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4-

InChI Key

XGWRIMMSDUGXTL-YWEYNIOJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O

Origin of Product

United States

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